molecular formula C15H17N5O2S B11467719 5,7-dimethyl-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

5,7-dimethyl-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B11467719
M. Wt: 331.4 g/mol
InChI Key: CFCFESQWFTZEGR-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . The reaction is typically carried out at 140°C, yielding the desired product in good-to-excellent yields within a short reaction time .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the microwave-mediated synthesis process. This method is advantageous as it reduces unwanted byproducts, eliminates the need for hazardous solvents, and mitigates harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate biological processes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide lies in its sulfonamide group, which enhances its ability to interact with biological targets and increases its potential therapeutic applications .

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C15H17N5O2S/c1-10-4-6-13(7-5-10)9-16-23(21,22)15-18-14-17-11(2)8-12(3)20(14)19-15/h4-8,16H,9H2,1-3H3

InChI Key

CFCFESQWFTZEGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C

Origin of Product

United States

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